molecular formula C14H18N4O B2835047 3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 450375-80-1

3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B2835047
CAS RN: 450375-80-1
M. Wt: 258.325
InChI Key: FFEAHFYORVIVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as BMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPT is a heterocyclic compound that contains a triazine ring and an amino group. The chemical structure of BMPT makes it an attractive molecule for use in biochemical and physiological studies.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

Reactions of certain 1,2,4-triazin-5(2H)-ones with aryl isocyanates and aryl isothiocyanates have been studied, resulting in compounds with pronounced cytostatic activity against specific cell lines, including melanoma, non-small cell lung cancer, kidney cancer, and central nervous system cancer. This suggests their potential use in anticancer therapy (Voskoboynik et al., 2018).

Larvicidal and Antimicrobial Properties

A series of novel triazinone derivatives have been prepared and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their potency as mosquito larvicides. This indicates their potential application in addressing public health concerns related to infectious diseases and vector control (Kumara et al., 2015).

Antiviral Activity

Interaction of 3-aryl-1,2,4-triazin-5(4H)-ones with indole and its derivatives in the presence of N-substituted amino acids has led to the formation of compounds with cytotoxic and antiviral actions, particularly against vaccinia virus. This underscores their potential as antiviral agents (Rusinov et al., 2012).

High-spin Molecular Applications

Research into the use of s-triazine as an exchange linker in organic high-spin molecules has identified systems with quartet and triplet state systems, facilitated by ESR spectroscopy. This has implications for the development of materials with specific magnetic properties (Lahti et al., 2001).

properties

IUPAC Name

3-(4-butylanilino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-4-5-11-6-8-12(9-7-11)15-14-16-13(19)10(2)17-18-14/h6-9H,3-5H2,1-2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEAHFYORVIVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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